5-HT4 Receptor Binding Affinity: Relenopride vs. Mosapride, Cisapride, Prucalopride, and Naronapride
Relenopride exhibits a Ki value of 4.96 nM at the human 5-HT4 receptor, positioning it among the higher-affinity agonists in this class [1]. In cross-study comparison, this represents approximately 14-fold higher affinity than mosapride (Ki = 69.9 nM in guinea pig ileum) and approximately 8.5-fold higher affinity than cisapride (Ki = 41.5 nM at cloned human 5-HT4 receptors) [2][3]. Relenopride's affinity is approximately 2-fold lower than prucalopride (pKi 8.6/8.1, corresponding to Ki ≈ 2.5-8 nM) and approximately 3.5-fold lower than naronapride (Ki = 1.4 nM) .
| Evidence Dimension | 5-HT4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.96 nM (human 5-HT4) |
| Comparator Or Baseline | Mosapride: Ki = 69.9 nM (guinea pig ileum); Cisapride: Ki = 41.5 nM (cloned human 5-HT4); Prucalopride: Ki = 2.5-8 nM (human 5-HT4a/4b); Naronapride: Ki = 1.4 nM (human 5-HT4) |
| Quantified Difference | 14-fold higher affinity than mosapride; 8.5-fold higher affinity than cisapride; ~2-fold lower than prucalopride; ~3.5-fold lower than naronapride |
| Conditions | Radioligand binding assays using [3H]GR113808; human 5-HT4 receptor (Relenopride, cisapride, prucalopride, naronapride) or guinea pig ileum 5-HT4 (mosapride) |
Why This Matters
Binding affinity directly influences the concentration required for receptor engagement in vitro and in vivo, impacting experimental dosing design and therapeutic window assessment.
- [1] Glpbio. Relenopride hydrochloride (Product Datasheet). CAS 1221416-42-7. View Source
- [2] Bertin Bioreagent. Mosapride (citrate) Product Datasheet. CAT N°: 30048. View Source
- [3] The BioGRID. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. 1999. View Source
